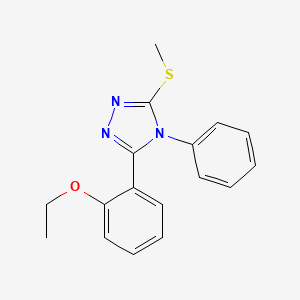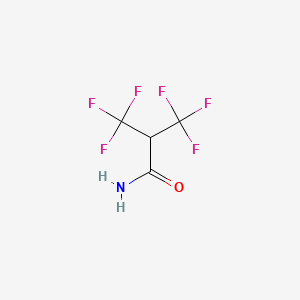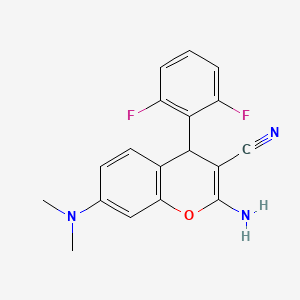![molecular formula C22H27N3O5S B11478537 N-[2-(4-tert-butylphenoxy)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B11478537.png)
N-[2-(4-tert-butylphenoxy)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-tert-butylphenoxy)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of N-[2-(4-tert-butylphenoxy)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The tert-butylphenoxyethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(4-tert-butylphenoxy)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives and sulfonamides. What sets N-[2-(4-tert-butylphenoxy)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide apart is its unique combination of functional groups, which gives it distinct chemical and biological properties. Some similar compounds are:
- N-[2-(4-tert-butylphenoxy)ethyl]-N’-phenylthiourea
- N-[2-(4-tert-butylphenoxy)ethyl]-2-(1-naphthyl)acetamide
These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C22H27N3O5S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide |
InChI |
InChI=1S/C22H27N3O5S/c1-22(2,3)15-6-8-16(9-7-15)30-13-12-23-31(28,29)17-10-11-19-18(14-17)20(26)25(5)21(27)24(19)4/h6-11,14,23H,12-13H2,1-5H3 |
InChI Key |
FVFYOIAEENHOLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11478458.png)
![2,4-dichloro-N-[2-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide](/img/structure/B11478463.png)

![2-methoxy-N-[4-(1-propyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11478477.png)
![7-(4-Hydroxy-3,5-dimethoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11478478.png)
![6-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11478483.png)

![3-Methyl-4-[(phenylcarbonyl)(phenylsulfonyl)amino]phenyl benzoate](/img/structure/B11478494.png)
![N-(2-hydroxy-3-nitrobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11478518.png)
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11478521.png)

![(2-{[(Chloroacetyl)amino]methyl}-4,5-dimethoxyphenyl)acetic acid](/img/structure/B11478530.png)
![14-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11478532.png)

